molecular formula C23H31P B1601661 vBRIDP CAS No. 384842-25-5

vBRIDP

Cat. No.: B1601661
CAS No.: 384842-25-5
M. Wt: 338.5 g/mol
InChI Key: CYGZMOQFIMJEIT-UHFFFAOYSA-N
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Description

The compound vBRIDP (Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine) is a phosphine ligand known for its high electron density on phosphorus and air stability due to its unique structure. It is widely used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are essential for constructing carbon-carbon and carbon-nitrogen bonds in various organic compounds .

Scientific Research Applications

vBRIDP has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of vBRIDP in these reactions is not fully understood and might vary depending on the specific reaction. It’s likely that this compound acts as a ligand, facilitating the coupling of different reactants .

Safety and Hazards

VBRIDP should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . In case of contact with skin or eyes, it should be washed off with soap and plenty of water . It should not be allowed to enter drains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vBRIDP involves the reaction of 1-methyl-2,2-diphenylethenyl chloride with di-tert-butylphosphine in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine ligand. The product is then purified by recrystallization to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in large reactors with precise control over temperature and pressure. The final product is subjected to rigorous quality control to ensure it meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions: vBRIDP undergoes several types of reactions, primarily in the context of palladium-catalyzed coupling reactions:

Common Reagents and Conditions:

    Reagents: Aryl halides, arylboronic acids, amines, and aryl ketones.

    Conditions: Reactions are typically carried out in the presence of a palladium catalyst, base, and solvent under an inert atmosphere.

Major Products: The major products formed from these reactions include biaryl compounds, arylamines, and other substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Comparison with Similar Compounds

  • Tri-tert-butylphosphine
  • Di-tert-butylphenylphosphine
  • Di-tert-butyl(1-naphthyl)phosphine

Comparison: vBRIDP is unique among these compounds due to its high electron density and air stability. The bulky tert-butyl groups provide steric protection, making it more effective in stabilizing the palladium center and enhancing the reactivity of the catalyst. This results in higher yields and selectivity in coupling reactions compared to other phosphine ligands .

Properties

IUPAC Name

ditert-butyl(1,1-diphenylprop-1-en-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31P/c1-18(24(22(2,3)4)23(5,6)7)21(19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGZMOQFIMJEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475779
Record name 1,1-Diphenyl-2-(di-tert-butylphosphino)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384842-25-5
Record name Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384842-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diphenyl-2-(di-tert-butylphosphino)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a reactor were introduced 1.37 g (5.0 mmol) of the 2-bromo-11-diphenylpropene obtained in Example 1 (2), 0.134 g (5.5 mmol) of magnesium, and 11 mL of THF under a nitrogen atmosphere. Iodine and bromobenzene were added to the mixture in a slight amount to ascertain initiation of a reaction. Thereafter, the reaction mixture was refluxed for 2 hours and then cooled. Thereto were added 0.520 g (5.3 mmol) of copper chloride and 1.1 mL (5.5 mmol) of chlorodi-t-butylphosphine. This reaction mixture was refluxed for 18 hours and then cooled to room temperature. Thereto was added 14 mL of heptane. The crystals yielded were taken out by filtration and dissolved in 40 mL of ethyl acetate. The resultant solution was washed with 28% ammonia water and an aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate. Thereafter, the solvent was removed under reduced pressure. The concentrate was recrystallized from ethanol to obtain 0.736 g (43%) of the target compound as white crystals.
Name
2-bromo-11-diphenylpropene
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.134 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0.52 g
Type
catalyst
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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